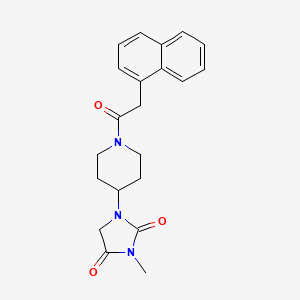

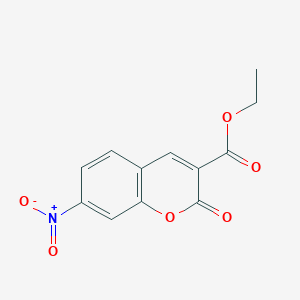

![molecular formula C13H10N4OS B2538082 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-09-1](/img/structure/B2538082.png)

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one" is a heterocyclic molecule that belongs to the class of pyrido[2,3-d]pyrimidin-4-ones. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The pyridopyrimidinone core is a common motif in medicinal chemistry, often associated with selective inhibition of enzymes such as aldose reductase, as well as exhibiting antioxidant activity .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4-ones can be achieved through a facile cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, followed by hydrolysis to remove the chlorine atom at position 4 of the pyridopyrimidine ring . This method is accelerated by acid, which suggests a catalytic role in the cyclocondensation process. Additionally, other methods for synthesizing related sulfanyl pyrimidin-4(3H)-one derivatives involve reactions with various reagents, such as phenacyl bromide, to yield a range of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic methods. For instance, the structure of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one derivatives has been elucidated, showing that they can crystallize in different polymorphic forms with distinct hydrogen bonding patterns and pi-pi interactions . These structural insights are crucial for understanding the molecular interactions and stability of the pyridopyrimidinone derivatives.

Chemical Reactions Analysis

The pyridopyrimidinone derivatives can undergo various chemical reactions, including benzylation and nitrosation, leading to the formation of new compounds with different substituents and functional groups . These reactions can significantly alter the physical and chemical properties of the molecules, potentially leading to changes in their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of a sulfanyl group and the specific arrangement of nitrogen and oxygen atoms within the heterocyclic ring system can affect their solubility, reactivity, and interaction with biological targets . Computational studies, such as Density Functional Theory (DFT), can be used to predict the physical properties and molecular interactions of these compounds, providing valuable information for drug design and development .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one and its derivatives have been involved in the synthesis of various heterocyclic systems. These include thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline, and carbamate derivatives, highlighting its versatility in organic synthesis and potential in medicinal chemistry (Abdelriheem et al., 2015).

Development of Sulfanyl Pyrimidin-4(3H)-one Derivatives

Research has emphasized the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives, which are known for a broad spectrum of biological activities. The methods employed are described as simple and efficient, resulting in compounds with potential applications in pharmaceuticals (Bassyouni & Fathalla, 2013).

Antimicrobial Applications

The synthesis and antimicrobial evaluation of pyrido[2,3‐d]pyrimidines have been a focus, with studies demonstrating their efficacy against various bacterial and fungal strains. This suggests the potential of the compound in developing new antimicrobial agents (Singh et al., 2002).

Biological Activities and Potential Therapeutic Applications

Antimicrobial and Antitumor Activities

Novel pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antitumor and antimicrobial properties. The antitumor activity was particularly noted against Ehrlich ascites carcinoma in mice, indicating the compound's potential in cancer therapy (Gineinah et al., 2013).

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing various novel heterocyclic compounds using α,β-unsaturated ketones, including pyridine and pyrimidine derivatives. These synthesized compounds have potential applications in medicinal chemistry due to their chemical and biological importance (Helali & Al-Ghulikah, 2019).

Chemical Synthesis and Methodologies

One-Pot Synthesis of Heterocyclic Derivatives

The compound has been used in one-pot syntheses of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. This highlights its role in facilitating efficient and diverse chemical syntheses (Dyachenko et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Compounds that target fgfrs typically work by inhibiting the receptor’s activity, which can lead to a decrease in cell proliferation and migration, as well as angiogenesis .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

Similar compounds that inhibit fgfrs have been reported to inhibit cell proliferation and induce apoptosis .

Safety and Hazards

Zukünftige Richtungen

The future directions of similar compounds involve various areas of research. For instance, the development of new methods for the synthesis of organic compounds is vital . New methods, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years .

Eigenschaften

IUPAC Name |

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-12-10-4-2-6-15-11(10)16-13(19)17(12)8-9-3-1-5-14-7-9/h1-7H,8H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWRRDLEUPCUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

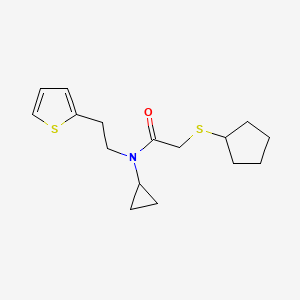

![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)

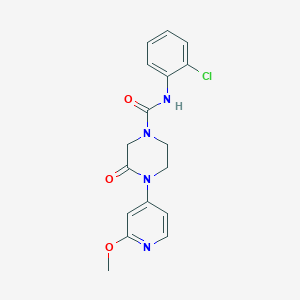

![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)

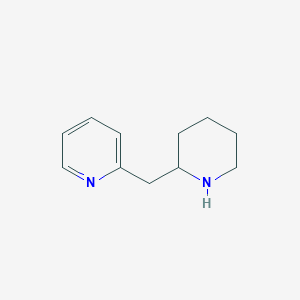

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2538007.png)

![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)

![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)

![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2538016.png)

![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)